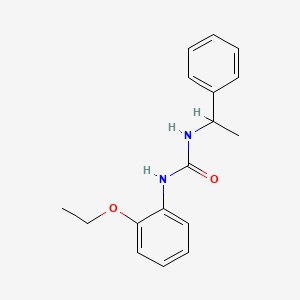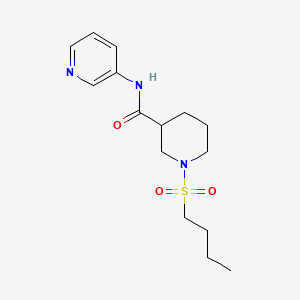
N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPU is a urea derivative that has been extensively studied for its unique properties and potential uses in the field of medicinal chemistry, material science, and agriculture.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has been found to enhance the efficacy of chemotherapy drugs by increasing their uptake and reducing their toxicity.
In the field of material science, N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea-based MOFs have shown promising applications in gas storage, catalysis, and drug delivery. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has also been used as a building block in the synthesis of polymers and dendrimers.
In the field of agriculture, N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has been found to exhibit herbicidal properties. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea-based herbicides have been developed that selectively target broadleaf weeds and have shown promising results in field trials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea is not fully understood. However, it is believed that N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea exerts its biological effects by inhibiting various enzymes and signaling pathways. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has also been found to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has been found to exhibit various biochemical and physiological effects. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has also been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has been found to enhance the uptake of chemotherapy drugs by cancer cells. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea-based herbicides have been found to selectively target broadleaf weeds and have minimal impact on crops.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has several advantages for lab experiments. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea is easy to synthesize and purify, and its purity and yield can be improved by recrystallization and purification techniques. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its biological properties, and its mechanism of action is well understood. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea-based compounds have shown promising results in various in vitro and in vivo studies.
However, N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea also has some limitations for lab experiments. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea is a toxic compound and requires proper handling and disposal. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has low solubility in water, which can limit its applications in biological assays. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea can also exhibit non-specific binding to proteins and other biomolecules, which can affect the interpretation of experimental results.
Future Directions
N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has several potential future directions for research. In the field of medicinal chemistry, N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea-based compounds can be further optimized for their anti-inflammatory, anti-tumor, and anti-microbial properties. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea-based compounds can also be developed as drug delivery systems for chemotherapy drugs. In the field of material science, N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea-based MOFs can be further optimized for their gas storage and catalytic properties. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea-based polymers and dendrimers can also be developed for various applications. In the field of agriculture, N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea-based herbicides can be further optimized for their selectivity and efficacy.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its unique properties and potential uses in the field of medicinal chemistry, material science, and agriculture. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea exhibits anti-inflammatory, anti-tumor, and anti-microbial properties and has been found to enhance the efficacy of chemotherapy drugs. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea-based compounds have shown promising results in various in vitro and in vivo studies. N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea has several potential future directions for research, and its applications in various fields can be further optimized and developed.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea involves the reaction of 3,4-dimethylaniline with 4-pyridinecarboxaldehyde in the presence of potassium carbonate and acetonitrile. The reaction mixture is then treated with urea to obtain N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea. The purity and yield of N-(3,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea can be improved by recrystallization and purification techniques.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-3-4-14(9-12(11)2)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXHLUJILYSEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5395570.png)
![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5395572.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide](/img/structure/B5395580.png)
![N-(2-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B5395582.png)
![methyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5395587.png)
![4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395600.png)
![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5395607.png)

![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5395624.png)
![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5395625.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5395632.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5395648.png)
![N-(3,5-dimethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5395650.png)